

# Endothelin 1 in pulmonary hypertension pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Endothelin 1 |           |  |  |  |
| Cat. No.:            | B612365      | Get Quote |  |  |  |

An In-depth Technical Guide to the Role of Endothelin-1 in the Pathogenesis of Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Pulmonary Hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2] A critical mediator in its pathogenesis is Endothelin-1 (ET-1), an exceptionally potent vasoconstrictor and mitogenic peptide.[2][3] Dysregulation of the endothelin system is a hallmark of pulmonary arterial hypertension (PAH), a specific form of PH.[4] Evidence shows that patients with PAH have elevated plasma and local tissue concentrations of ET-1, which correlate with disease severity.[5][6] This guide provides a comprehensive overview of the biosynthesis of ET-1, its signaling pathways, its multifaceted role in PH pathogenesis, and the experimental methodologies used to study its effects.

# **Endothelin-1 Biosynthesis and Receptors**

ET-1 is a 21-amino acid peptide primarily produced by vascular endothelial cells, though it can also be synthesized by smooth muscle cells, macrophages, and cardiac myocytes.[1][4] Its production is a tightly regulated, multi-step process.

Biosynthesis Pathway:



- Transcription: The ET-1 gene (EDN1) is transcribed into mRNA. Transcription is stimulated by factors such as hypoxia, shear stress, cytokines, and growth factors.[3][7]
- Translation: The mRNA is translated into a 203-amino acid precursor peptide, preproendothelin-1.[7]
- Cleavage to Big ET-1: Preproendothelin-1 is cleaved by the enzyme furin convertase into a 38-amino acid intermediate peptide called big ET-1.[3][7]
- Conversion to ET-1: Big ET-1, which is biologically inactive, is then converted into the active 21-amino acid peptide, ET-1, by the action of Endothelin-Converting Enzyme (ECE).[7]

ET-1 exerts its biological effects by binding to two distinct G-protein coupled receptor subtypes: Endothelin Receptor Type A (ETA) and Endothelin Receptor Type B (ETB).[4][7]

- ETA Receptors: Primarily located on vascular smooth muscle cells (VSMCs) and cardiac myocytes.[4][8] Their activation consistently mediates vasoconstriction and cellular proliferation.[4][9]
- ETB Receptors: Found on both vascular endothelial cells and, to a lesser extent, on VSMCs. [1][8] Their function is dual:
  - On VSMCs, ETB receptor activation contributes to vasoconstriction.[1]
  - On endothelial cells, their stimulation mediates vasodilation through the release of nitric oxide (NO) and prostacyclin.[4][10] These endothelial receptors also play a crucial role in clearing circulating ET-1.[4][5]

# Pathogenic Mechanisms of ET-1 in Pulmonary Hypertension

In a healthy pulmonary circulation, a delicate balance exists between vasodilators (like NO and prostacyclin) and vasoconstrictors (like ET-1).[7] In PAH, this balance shifts dramatically toward vasoconstriction and vascular remodeling, with ET-1 playing a central role.[4]

### **Potent Vasoconstriction**



ET-1 is the most potent endogenous vasoconstrictor discovered.[1] In PH, increased ET-1 levels act on both ETA and ETB receptors on pulmonary artery smooth muscle cells (PASMCs). [11] This binding activates phospholipase C, leading to an increase in inositol triphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger a surge in intracellular calcium, causing profound and sustained contraction of the PASMCs and narrowing of the pulmonary arteries.[7]

## **Vascular Remodeling**

Beyond its vasoconstrictive effects, ET-1 is a powerful mitogen, driving the structural changes, or remodeling, of the pulmonary vasculature that are characteristic of PH.[2][3]

- Proliferation: ET-1 stimulates the proliferation of PASMCs, fibroblasts, and endothelial cells.
   [5][11][12] This effect is mediated through both ETA and ETB receptors, which activate proproliferative signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.
   [13][14] In some contexts, the full growth-promoting activity of ET-1 on VSMCs requires the presence of other growth factors like PDGF and EGF.[12][15]
- Fibrosis: ET-1 promotes fibrosis by stimulating fibroblast proliferation and the deposition of extracellular matrix.[5]
- Inflammation: The ET-1 system also has pro-inflammatory effects, including the activation of neutrophils and mast cells and the production of inflammatory cytokines.[5]

The combination of these effects—vasoconstriction, proliferation, and fibrosis—leads to the thickening of pulmonary artery walls, the formation of occlusive lesions, and a progressive increase in pulmonary vascular resistance.[1]





Click to download full resolution via product page

Caption: Overview of ET-1's role in PH pathogenesis.



# **Quantitative Data from Preclinical and Clinical Studies**

A substantial body of evidence underscores the activation of the ET-1 system in both animal models and human patients with PH.

# Table 1: ET-1 Plasma and Tissue Levels in Pulmonary Hypertension



| Subject Group                                | Sample Type   | ET-1<br>Concentration | Key Finding                                                                          | Reference |
|----------------------------------------------|---------------|-----------------------|--------------------------------------------------------------------------------------|-----------|
| PH Patients<br>(Primary &<br>Secondary)      | Venous Plasma | 3.5 ± 2.5 pg/mL       | Significantly higher than controls (P < 0.001)                                       | [16]      |
| Normal Subjects                              | Venous Plasma | 1.45 ± 0.45<br>pg/mL  | Baseline for comparison                                                              | [16]      |
| PH Patients<br>(Primary &<br>Secondary)      | Venous Plasma | 10.7 ± 0.8 pg/mL      | Significantly greater than controls (P < 0.0005)                                     | [17]      |
| Control Subjects                             | Venous Plasma | 5.3 ± 0.7 pg/mL       | Baseline for comparison                                                              | [17]      |
| PH Patients                                  | Lung Tissue   | 25.2 ± 5.1 pg/mg      | Strikingly higher than controls (P < 0.03), indicating local production              | [17]      |
| Control Subjects                             | Lung Tissue   | 8.1 ± 1.1 pg/mg       | Baseline for comparison                                                              | [17]      |
| Mountaineers at<br>High Altitude<br>(4559 m) | Venous Plasma | 5.9 ± 2.2 pg/mL       | Twofold increase compared to low altitude, correlated with pulmonary artery pressure | [18]      |
| Mountaineers at<br>Low Altitude (490<br>m)   | Venous Plasma | 2.9 ± 1.1 pg/mL       | Baseline for comparison                                                              | [18]      |



**Table 2: Effects of Endothelin Receptor Antagonists** 

(ERAs) in Clinical Trials

| ERA (Drug)                                   | Trial / Study               | Patient<br>Population    | Key Efficacy<br>Outcome                                                                                          | Reference |
|----------------------------------------------|-----------------------------|--------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Bosentan (Dual<br>ETA/ETB<br>Antagonist)     | BREATHE-1                   | PAH (WHO FC<br>III & IV) | Placebo-<br>corrected<br>increase in 6-<br>minute walk<br>distance (6MWD)<br>of 44m (p <<br>0.001) at week<br>16 | [5]       |
| Sitaxsentan<br>(Selective ETA<br>Antagonist) | STRIDE-1                    | PAH                      | Placebo-<br>corrected<br>increase in<br>6MWD of 31.4m<br>(p = 0.0048) with<br>100mg dose                         | [5]       |
| Bosentan                                     | Chen 2008 Meta-<br>analysis | PAH (WHO FC<br>III)      | Estimated 3-year survival of 87% vs. 75% for prostacyclin therapy                                                | [19]      |

# **Key Signaling Pathways**

ET-1 binding to its receptors initiates distinct intracellular signaling cascades that mediate its pathological effects.

## **Vasoconstriction Signaling Pathway**

The primary pathway for vasoconstriction involves the Gq protein-coupled activation of Phospholipase C (PLC).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 2. The role of endothelin-1 in pulmonary arterial hypertension | Global Cardiology Science and Practice [globalcardiologyscienceandpractice.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. The role of endothelin-1 in pulmonary arterial hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAH, Endothelin Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. researchgate.net [researchgate.net]
- 10. The endothelin system in pulmonary arterial hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Endothelin-1 stimulates DNA synthesis and proliferation of pulmonary artery smooth muscle cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ET(A) and ET(B) receptors modulate the proliferation of human pulmonary artery smooth muscle cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelial and Smooth Muscle Cell Interactions in the Pathobiology of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Increased plasma endothelin-1 in pulmonary hypertension: marker or mediator of disease? PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endothelin-1 in the lungs of patients with pulmonary hypertension PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. ahajournals.org [ahajournals.org]
- 19. Endothelin receptor antagonists for pulmonary arterial hypertension PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endothelin 1 in pulmonary hypertension pathogenesis].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b612365#endothelin-1-in-pulmonary-hypertension-pathogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com